molecular formula C9H10N2O2 B13299095 5-Amino-2-(2-hydroxyethoxy)benzonitrile

5-Amino-2-(2-hydroxyethoxy)benzonitrile

Cat. No.: B13299095
M. Wt: 178.19 g/mol
InChI Key: JTSPLIHHMJHXTK-UHFFFAOYSA-N
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Description

5-Amino-2-(2-hydroxyethoxy)benzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, featuring an amino group at the 5-position and a hydroxyethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-hydroxyethoxy)benzonitrile typically involves the reaction of 5-amino-2-hydroxybenzonitrile with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-hydroxyethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino and hydroxyethoxy groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-2-(2-hydroxyethoxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-hydroxybenzonitrile: Similar structure but lacks the hydroxyethoxy group.

    2-Amino-5-hydroxybenzonitrile: Isomer with the amino and hydroxy groups at different positions.

    2-(2-Hydroxyethoxy)benzonitrile: Lacks the amino group.

Uniqueness

5-Amino-2-(2-hydroxyethoxy)benzonitrile is unique due to the presence of both the amino and hydroxyethoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-amino-2-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c10-6-7-5-8(11)1-2-9(7)13-4-3-12/h1-2,5,12H,3-4,11H2

InChI Key

JTSPLIHHMJHXTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)OCCO

Origin of Product

United States

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